

Unveiling β-Glucogallin: A Technical Guide to its Physicochemical Properties and Experimental Analysis

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Compound of Interest		
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This technical guide provides an in-depth overview of the physical and chemical properties of **beta-Glucogallin** (β-Glucogallin), a naturally occurring polyphenol with significant therapeutic potential. This document details its structural and chemical characteristics, summarizes quantitative data, and provides comprehensive experimental protocols for its isolation, analysis, and functional evaluation. Furthermore, key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and practical application in research and development.

Physicochemical Properties of β-Glucogallin

β-Glucogallin, also known as 1-O-Galloyl-β-D-glucose, is a gallotannin that serves as a key precursor in the biosynthesis of more complex hydrolyzable tannins.[1] Its fundamental physical and chemical properties are summarized below.

General and Structural Properties

This table outlines the basic chemical and structural information for β -Glucogallin.



Property	Value	Source(s)
Systematic Name	1-(3,4,5-trihydroxybenzoate) β- D-glucopyranose	[2]
Synonyms	1-O-Galloyl-β-D-glucose, Glucogallic acid	[2]
CAS Number	13405-60-2	[2][3]
Molecular Formula	C13H16O10	[2][3]
Molecular Weight	332.26 g/mol	[3][4][5]
Appearance	Off-white to pale grey solid; bitter microscopic prisms	[6]
Storage Temperature	-20°C	[2][3]
Stability	Stable for ≥ 4 years when stored at -20°C. Moisture sensitive.	[2][6][7][8]

Solubility

The solubility of β -Glucogallin in various solvents is crucial for its handling, formulation, and experimental use.



Solvent	Solubility	Source(s)
Water (hot)	Freely soluble	
Water (cold)	Sparingly soluble	
PBS (pH 7.2)	~0.3 mg/mL	[2][7]
DMSO	~12 mg/mL	[2]
Dimethylformamide	~14 mg/mL	[2]
Methanol	Sparingly soluble	
Ethanol	Sparingly soluble	
Acetone	Sparingly soluble	
Ethyl Acetate	Sparingly soluble	
Ether	Practically insoluble	
Benzene	Practically insoluble	
Chloroform	Practically insoluble	
Petroleum Ether	Practically insoluble	

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic parameters are essential for the identification and quantification of β -Glucogallin.



Parameter	Value	Source(s)
Melting Point	166 - 214 °C (values vary across sources)	[6][8][9][10]
UV/Vis λmax	218, 281 nm	[2][7]
Optical Rotation [α]D ²⁵	-24.5° (c = 1.75 in water)	[6]
¹H NMR (acetone-d ₆ and D₂O)	δ (ppm) 7.16 (2H, s), 5.65 (1H, d, J = 7.8), 3.85 (1H, dd, J = 12.4, 1.1), 3.70 (1H, dd, J = 12.4, 5.8), 3.41–3.48 (4H, m)	[1]
¹³ C NMR (DMSO-d ₆)	δ (ppm) 165.0, 146.0, 139.3, 119.2, 109.4, 95.0, 78.3, 77.1, 73.1, 70.0, 61.0	[1]
LC-MS Accurate Mass [M+Na]+	Experimental: 355.0624, Calculated: 355.0606	[1]

Experimental Protocols

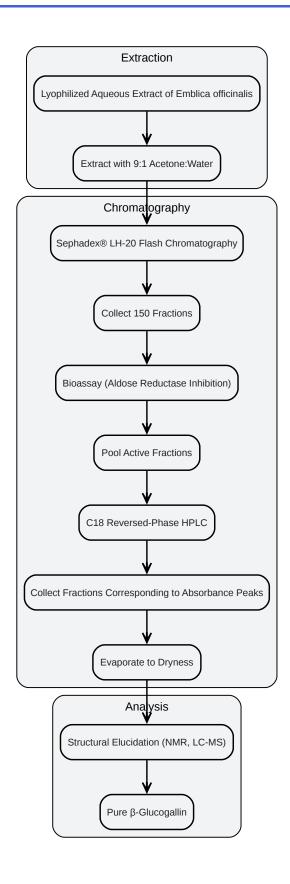
This section provides detailed methodologies for key experiments involving β -Glucogallin.

Isolation of β-Glucogallin from Emblica officinalis

This protocol describes a bioassay-guided fractionation method for isolating β -Glucogallin from the fruit of Emblica officinalis.[1]

Workflow for Isolation and Purification of β-Glucogallin





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Caption: Workflow for the isolation and purification of β -Glucogallin.



Materials:

- Lyophilized aqueous extract of Emblica officinalis fruit
- Acetone
- Water
- Sephadex® LH-20 resin
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phenomenex Luna C18 reversed-phase semi-preparative column (5 μm, 100 Å, 10 x 250 mm) with a guard column[1]
- · Flash chromatography system
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Nitrogen evaporator

- Extraction: Further extract the lyophilized aqueous extract of E. officinalis with a 9:1 (v/v) solution of acetone and water.[1]
- Sephadex LH-20 Chromatography:
 - Subject the acetone-water extract to Sephadex® LH-20 flash chromatography.
 - Collect approximately 150 fractions.
- Bioassay-Guided Fractionation:
 - Screen all collected fractions for inhibitory activity against aldose reductase (see section 2.3 for assay details).



- Pool the fractions that exhibit significant inhibitory activity.
- Reversed-Phase HPLC Purification:
 - Further purify the pooled active fractions using a C18 reversed-phase semi-preparative
 HPLC column.[1]
 - Inject approximately 180 μg of the pooled fraction per run.
 - Elute with a linear gradient of 5-30% acetonitrile in water over 35 minutes at a flow rate of 1.5 mL/min.[1]
 - Monitor the elution at 280 nm.
 - Collect the fractions corresponding to the major absorbance peaks.
- Final Product Preparation:
 - Combine the fractions containing the purified compound and evaporate to dryness under a stream of nitrogen.[1]
 - The resulting solid is purified β-Glucogallin.
- Structural Elucidation:
 - Confirm the identity and purity of the isolated compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analytical separation and detection of β -Glucogallin.

Materials:

β-Glucogallin standard



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for improved peak shape)
- C18 analytical HPLC column (e.g., 4.6 x 250 mm, 5 μm)
- HPLC system with a UV detector or a mass spectrometer

- Sample Preparation: Dissolve the β-Glucogallin sample in a suitable solvent, such as water or a mixture of water and acetonitrile.
- Mobile Phase Preparation: Prepare two mobile phases. For example:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
- Chromatographic Conditions:
 - Column: C18 analytical column
 - Flow Rate: 0.7 1.0 mL/min
 - Detection: UV at 280 nm or 218 nm.[2][7] For mass spectrometry, use electrospray ionization (ESI) in negative ion mode.[11]
 - Gradient Elution: A typical gradient could be a linear increase in Mobile Phase B from 5% to 60% over a period of 10-20 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and system. A published method for analysis in rat urine used a gradient of water, methanol, and formic acid.[11]
 For purification, a linear gradient of 5–30% acetonitrile:water over 35 minutes has been used.[1]



 Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of β-Glucogallin should be compared to that of a pure standard for identification.

Aldose Reductase Inhibition Assay

This in vitro assay determines the inhibitory activity of β -Glucogallin against aldose reductase, a key enzyme in the polyol pathway.[1]

Materials:

- Purified human recombinant aldose reductase (AKR1B1)
- β-Glucogallin
- NADPH
- DL-glyceraldehyde (substrate)
- KAB buffer (50 mM Hepes pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[1]
- 96-well microplate reader capable of measuring absorbance at 340 nm

- Preparation of Reagents:
 - Prepare a stock solution of β-Glucogallin in water and store at -20°C.[1]
 - Prepare solutions of NADPH and DL-glyceraldehyde in KAB buffer.
- Assay Protocol:
 - In a 96-well plate, add KAB buffer, purified AKR1B1, and varying concentrations of β-Glucogallin.
 - Include a control group with no inhibitor.
 - Initiate the reaction by adding NADPH and DL-glyceraldehyde.



 The final concentration of DMSO, if used to dissolve crude fractions, should be kept below 1%.[1]

Measurement:

- Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- The rate of the reaction is proportional to the enzyme activity.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of β-Glucogallin relative to the control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[1]

Antioxidant Activity Assay (DPPH Method)

This protocol describes a common method for evaluating the free radical scavenging activity of β-Glucogallin using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[11][12]

Materials:

- β-Glucogallin
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- 96-well microplate reader or spectrophotometer capable of measuring absorbance at 517 nm

- Preparation of Reagents:
 - Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.2 mM).[7]



- Prepare a series of dilutions of β-Glucogallin in the same solvent.
- Assay Protocol:
 - In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution.
 - \circ Add an equal volume of the β -Glucogallin solutions at different concentrations.
 - Include a control with the solvent instead of the β-Glucogallin solution.
- Incubation and Measurement:
 - Incubate the mixture in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the following formula:
 % Inhibition = [(Abs control Abs sample) / Abs control] x 100
 - Determine the IC₅₀ value, which is the concentration of β-Glucogallin required to scavenge 50% of the DPPH radicals.

Biological Pathways and Mechanisms

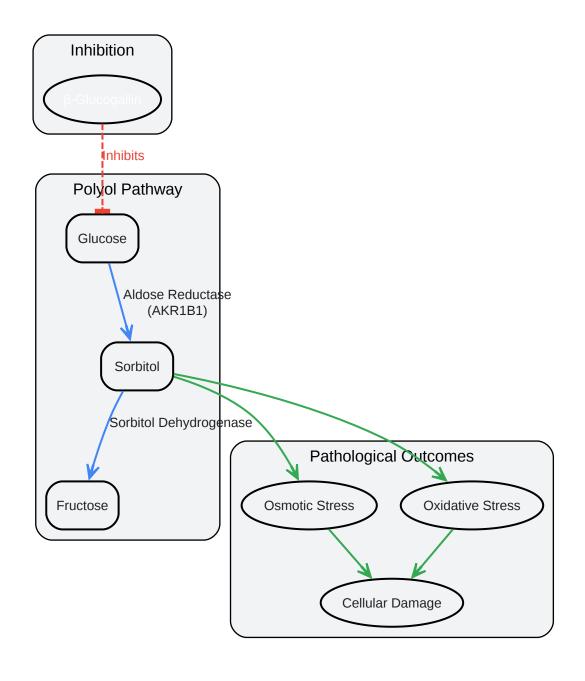
β-Glucogallin has been shown to exert its biological effects through various mechanisms, primarily related to its antioxidant and enzyme-inhibiting properties.

Inhibition of the Polyol Pathway

Under hyperglycemic conditions, excess glucose is shunted into the polyol pathway, leading to the accumulation of sorbitol and subsequent cellular damage, a key factor in diabetic complications.[8][13] β -Glucogallin acts as an inhibitor of aldose reductase, the first and rate-limiting enzyme in this pathway.[1][4]

The Polyol Pathway and β-Glucogallin Inhibition





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Caption: β-Glucogallin inhibits aldose reductase in the polyol pathway.

By inhibiting aldose reductase, β -Glucogallin prevents the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects such as osmotic and oxidative stress.[1]

Modulation of Inflammatory Pathways



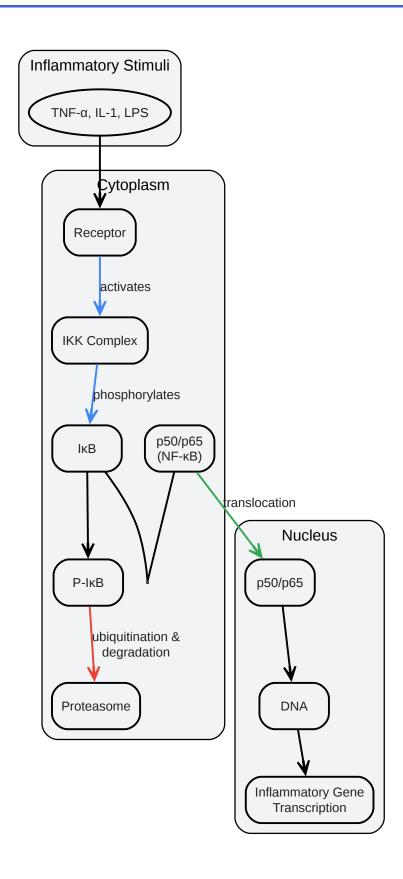
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β-Glucogallin has demonstrated anti-inflammatory properties, which are likely linked to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.[9][10] The canonical NF-κB pathway is a central regulator of inflammatory responses.

Canonical NF-kB Signaling Pathway





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